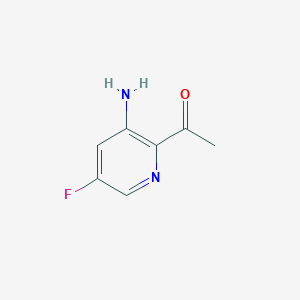
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid typically involves the reaction of a nonanoic acid derivative with 2,5-dioxopyrrolidin-1-yl. The reaction conditions often include the use of a coupling agent to facilitate the formation of the ester bond between the nonanoic acid and the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for creating complex molecular structures .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their anticonvulsant and analgesic properties. Research indicates that these derivatives can modulate specific molecular pathways involved in neurological disorders .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for creating durable materials .
Mécanisme D'action
The mechanism of action of 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid involves its interaction with specific molecular targets. For instance, in its anticonvulsant role, it inhibits calcium currents mediated by Cav 1.2 (L-type) channels, thereby reducing neuronal excitability . This compound may also interact with voltage-gated sodium channels, contributing to its analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its antimicrobial activity.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Exhibits broad-spectrum anticonvulsant properties.
Uniqueness
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid stands out due to its specific ester linkage, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring durable and reactive intermediates .
Propriétés
Formule moléculaire |
C13H19NO6 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
9-(2,5-dioxopyrrolidin-1-yl)oxy-9-oxononanoic acid |
InChI |
InChI=1S/C13H19NO6/c15-10-8-9-11(16)14(10)20-13(19)7-5-3-1-2-4-6-12(17)18/h1-9H2,(H,17,18) |
Clé InChI |
RYISEALQKIDKHN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)


![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)



![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)


![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
